molecular formula C14H10FN3O4S B7565575 5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid

5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid

Cat. No. B7565575
M. Wt: 335.31 g/mol
InChI Key: TWDFPHQULOCHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid, also known as FPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. FPBA is a small molecule inhibitor that targets a specific protein pathway and has shown promising results in preclinical studies.

Mechanism of Action

5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid binds to a specific protein target, known as bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression. By inhibiting the activity of BRD4, 5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid can alter the expression of genes that are involved in cell proliferation, differentiation, and survival, leading to the suppression of tumor growth and other disease-related processes.
Biochemical and Physiological Effects:
5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. In addition, 5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid has also been shown to have anti-inflammatory and neuroprotective effects, suggesting its potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid is its specificity for the BRD4 protein, which makes it a valuable tool for studying the role of this protein in disease processes. However, 5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid also has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for research on 5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the investigation of its effects on other disease-related pathways. In addition, the use of 5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid involves several steps, including the formation of the pyrrolopyridine ring system, the introduction of the sulfonyl group, and the fluorination of the benzoic acid moiety. The process requires the use of various reagents and catalysts, and the yield and purity of the final product depend on the optimization of the reaction conditions.

Scientific Research Applications

5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid has been studied extensively for its potential applications in cancer therapy, as it inhibits the activity of a protein that is overexpressed in many types of cancer cells. In addition, 5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid has also been investigated for its effects on other diseases, such as neurodegenerative disorders and inflammatory conditions.

properties

IUPAC Name

5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O4S/c15-8-3-4-11(10(6-8)14(19)20)18-23(21,22)12-7-17-13-9(12)2-1-5-16-13/h1-7,18H,(H,16,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDFPHQULOCHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2S(=O)(=O)NC3=C(C=C(C=C3)F)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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